Imidazole-d4

Catalog No.
S1900487
CAS No.
6923-01-9
M.F
C3H4N2
M. Wt
72.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-d4

CAS Number

6923-01-9

Product Name

Imidazole-d4

IUPAC Name

1,2,4,5-tetradeuterioimidazole

Molecular Formula

C3H4N2

Molecular Weight

72.1 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD

InChI Key

RAXXELZNTBOGNW-MSWVZFBTSA-N

SMILES

C1=CN=CN1

Canonical SMILES

C1=CN=CN1

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])[2H])[2H]

Solvent for NMR Spectroscopy

One of the primary applications of Imidazole-d4 is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy []. Imidazole itself possesses good solubility for a wide range of organic compounds. The deuterated form (d4) offers a distinct advantage.

Hydrogen atoms (protons) are abundant in most molecules and can interfere with NMR signals from the target molecule. By replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen), Imidazole-d4 minimizes background signals from the solvent itself, leading to cleaner and more interpretable NMR spectra []. This improved spectral quality allows researchers to study the structure and dynamics of their molecules of interest more effectively.

Investigating Reaction Mechanisms

Imidazole-d4 can be employed as a reactant or catalyst in various chemical reactions. Due to its basic properties, imidazole can act as a nucleophile or participate in acid-base reactions []. The deuterium substitution in Imidazole-d4 proves beneficial for studying reaction mechanisms.

By strategically incorporating deuterium atoms into specific positions of the imidazole ring, scientists can track the movement of atoms during a reaction. Techniques like isotopic labeling with Imidazole-d4 enable researchers to elucidate reaction pathways and identify reaction intermediates []. This information is crucial for understanding reaction selectivity and developing new and improved synthetic methods.

Studying Biological Systems

Imidazole is a functional group found in histidine, an essential amino acid. Imidazole-d4 can be used to investigate biological processes involving histidine-containing proteins and enzymes []. Similar to the application in NMR, the deuterium substitution minimizes interference from the solvent and allows researchers to focus on the signals originating from the biomolecules of interest.

For instance, Imidazole-d4 can be incorporated into proteins through metabolic labeling techniques. This allows scientists to study protein-protein interactions, protein dynamics, and enzyme activity using techniques like NMR spectroscopy []. This information is vital for understanding biological processes at the molecular level and developing new therapeutic strategies.

Imidazole-d4 has the chemical formula C₃H₄D₄N₂ and is characterized by the substitution of hydrogen atoms with deuterium isotopes. This modification enhances its utility in NMR spectroscopy and other analytical techniques due to the distinct spectral properties of deuterium. The compound retains the basic structure of imidazole but exhibits altered physical and chemical properties due to the presence of deuterium.

Imidazole-d4 itself does not have a specific biological mechanism of action. Its primary function lies in its role as a solvent or internal standard in NMR experiments. The deuterium substitution affects the NMR spectrum, allowing researchers to differentiate between signals arising from the imidazole and other protons in the sample [].

Similar to its non-deuterated counterpart. Notable reactions include:

  • Ozonation: Imidazole-d4 can react with ozone to form products such as cyanate and formamide. The reaction kinetics have been studied extensively, revealing second-order rate constants that provide insights into its reactivity under different pH conditions .
  • Oxidation Reactions: Imidazole derivatives are known to undergo oxidation reactions, which can be facilitated by biomimetic systems that utilize cytochrome P450 models .

Imidazole-d4 is primarily used as a tracer in biological studies due to its isotopic labeling. Its unique properties allow researchers to track metabolic pathways and interactions within biological systems. The compound's biological activity is often assessed in comparison to non-deuterated imidazole, particularly in pharmacological contexts where it may influence drug metabolism and efficacy.

The synthesis of Imidazole-d4 can be achieved through several methods:

  • Deuteration of Imidazole: This involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents.
  • Chemical Synthesis: Imidazole-d4 can be synthesized from starting materials such as 1,2-diaminoethane or other nitrogen-containing compounds through controlled reactions that incorporate deuterium .

Imidazole-d4 finds applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated form enhances resolution and sensitivity in NMR studies.
  • Pharmaceutical Research: Used as a tracer in drug metabolism studies and pharmacokinetics.
  • Material Science: Serves as a precursor for synthesizing coordination polymers with high proton conductivity .

Studies involving Imidazole-d4 often focus on its interactions with biomolecules and other compounds. These interactions are critical for understanding its role in biological systems and its potential therapeutic applications. For example, research has demonstrated how imidazole derivatives interact with metal ions and other ligands, influencing their stability and reactivity.

Imidazole-d4 shares similarities with several other compounds, particularly those containing imidazole or related heterocycles. Here are some notable compounds for comparison:

CompoundStructureUnique Features
ImidazoleC₃H₄N₂Non-deuterated form; widely used in biochemistry
2-MethylimidazoleC₄H₆N₂Exhibits different reactivity patterns
PyrazoleC₃H₄N₂Contains one nitrogen less; different properties
BenzimidazoleC₇H₆N₂Contains an additional benzene ring; used in pharmaceuticals

Imidazole-d4's uniqueness lies in its deuteration, which allows for specific applications in tracing and studying chemical processes without altering the fundamental behavior of the imidazole structure.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Imidazole-d4

Dates

Modify: 2023-08-16

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